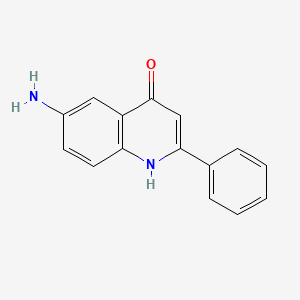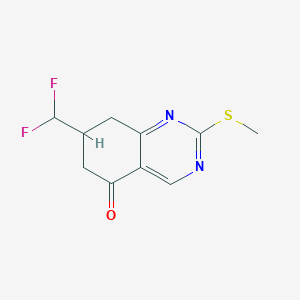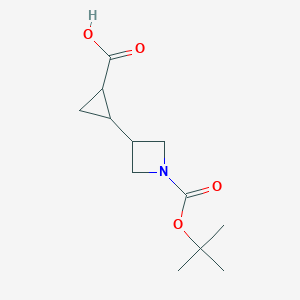
6-Amino-2-phenylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-phenylquinolin-4-ol is a heterocyclic compound with the molecular formula C15H12N2O. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound is known for its unique structure, which includes an amino group at the 6th position, a phenyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 6-Amino-2-phenylquinolin-4-ol can be achieved through several methods. One common synthetic route involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent. This method uses hydrochloric acid as a catalyst and results in high yields . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols, which are environmentally friendly and efficient .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
6-Amino-2-phenylquinolin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product .
For example, oxidation of this compound can lead to the formation of quinolin-4-one derivatives, while reduction can yield 6-amino-2-phenylquinolin-4-amine. Substitution reactions can introduce different functional groups at various positions on the quinoline ring, resulting in a wide range of derivatives with unique properties .
Wissenschaftliche Forschungsanwendungen
6-Amino-2-phenylquinolin-4-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities .
In the pharmaceutical industry, derivatives of this compound are being explored as potential drug candidates for various diseases. Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development .
Wirkmechanismus
The mechanism of action of 6-Amino-2-phenylquinolin-4-ol involves its interaction with specific molecular targets and pathways within cells. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of viral DNA, leading to its antiviral effects . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its effectiveness in various applications. These interactions allow it to bind to its targets with high affinity and specificity, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Amino-2-phenylquinolin-4-ol can be compared with other similar compounds, such as quinoline, quinolin-4-ol, and 2-phenylquinoline. While these compounds share a similar quinoline backbone, the presence of different functional groups at various positions gives them unique properties and applications .
For example, quinoline itself is a basic compound with a wide range of applications in medicinal chemistry. Quinolin-4-ol, on the other hand, has a hydroxyl group at the 4th position, making it more hydrophilic and suitable for different types of reactions. 2-Phenylquinoline has a phenyl group at the 2nd position, similar to this compound, but lacks the amino and hydroxyl groups, which limits its versatility .
Eigenschaften
CAS-Nummer |
80789-70-4 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
6-amino-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,16H2,(H,17,18) |
InChI-Schlüssel |
YYHYWCOWAWBTGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)



![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)




